Tolazamide

Description

Properties

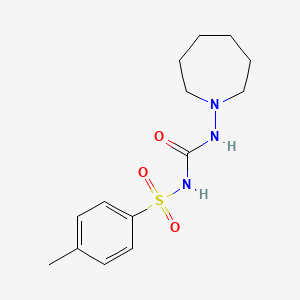

IUPAC Name |

1-(azepan-1-yl)-3-(4-methylphenyl)sulfonylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O3S/c1-12-6-8-13(9-7-12)21(19,20)16-14(18)15-17-10-4-2-3-5-11-17/h6-9H,2-5,10-11H2,1H3,(H2,15,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUDSBRTVNLOZBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NN2CCCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O3S | |

| Record name | TOLAZAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21119 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3021358 | |

| Record name | Tolazamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3021358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Tolazamide appears as white to off-white crystalline powder. Odorless or with a slight odor. (NTP, 1992), Solid | |

| Record name | TOLAZAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21119 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tolazamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014977 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

less than 1 mg/mL at 77 °F (NTP, 1992), VERY SLIGHTLY SOL IN WATER; FREELY SOL IN CHLOROFORM; SOL IN ACETONE; SIGHTLY SOL IN ALCOHOL, In water, 65.4 mg/l @ 30 °C, 3.08e-01 g/L | |

| Record name | TOLAZAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21119 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tolazamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00839 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | TOLAZAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3192 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Tolazamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014977 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

Crystals, WHITE TO OFF-WHITE, CRYSTALLINE POWDER | |

CAS No. |

1156-19-0 | |

| Record name | TOLAZAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21119 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tolazamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1156-19-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tolazamide [USAN:USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001156190 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tolazamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00839 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | tolazamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758149 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | tolazamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70762 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tolazamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3021358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tolazamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.262 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TOLAZAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9LT1BRO48Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TOLAZAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3192 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Tolazamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014977 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

322 to 336 °F (with decomposition) (NTP, 1992), 170-173 °C, 170 - 173 °C | |

| Record name | TOLAZAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21119 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tolazamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00839 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | TOLAZAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3192 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Tolazamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014977 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Tolazamide on Pancreatic Beta-Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tolazamide, a first-generation sulfonylurea, plays a crucial role in the management of type 2 diabetes mellitus by stimulating insulin secretion from pancreatic beta-cells. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the action of this compound. It delves into the interaction of this compound with the ATP-sensitive potassium (K-ATP) channel, the subsequent cascade of intracellular events including membrane depolarization and calcium influx, and the ultimate exocytosis of insulin. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the signaling pathways and experimental workflows to facilitate a deeper understanding for researchers and professionals in the field of diabetes drug development.

Introduction

This compound is an oral hypoglycemic agent belonging to the sulfonylurea class of drugs.[1][2] Its primary therapeutic effect is to lower blood glucose levels by augmenting insulin release from the functional beta-cells within the islets of Langerhans in the pancreas.[3][4] The efficacy of this compound is therefore dependent on the presence of viable beta-cells.[3] While its acute effects on insulin secretion are well-established, this guide will focus on the core molecular mechanism of action at the level of the pancreatic beta-cell.

Core Mechanism of Action: K-ATP Channel Modulation

The principal target of this compound in the pancreatic beta-cell is the ATP-sensitive potassium (K-ATP) channel.[4][5] This channel is a complex protein composed of two subunits: the pore-forming inwardly rectifying potassium channel subunit Kir6.2 and the regulatory sulfonylurea receptor 1 (SUR1) subunit.[6] The SUR1 subunit harbors the binding site for sulfonylurea drugs, including this compound.[5]

Binding to the Sulfonylurea Receptor 1 (SUR1)

Inhibition of the K-ATP Channel

The binding of this compound to SUR1 induces a conformational change in the K-ATP channel complex, leading to its closure.[4] In the resting state, open K-ATP channels allow for the efflux of potassium ions, which maintains the beta-cell membrane in a hyperpolarized state (around -70 mV).[9] By inhibiting the channel, this compound prevents this potassium efflux.

The inhibitory potency of this compound on the SUR1-containing K-ATP channel has been quantified, with a reported half-maximal inhibitory concentration (IC50) as described in the table below.

Cellular Consequences of K-ATP Channel Inhibition

The closure of K-ATP channels by this compound initiates a cascade of electrophysiological and ionic changes within the beta-cell, culminating in insulin secretion.

Membrane Depolarization

The reduction in outward potassium current due to K-ATP channel inhibition leads to a depolarization of the beta-cell plasma membrane.[5] This change in membrane potential from its resting state to a more positive value is a critical trigger for the subsequent events.

Activation of Voltage-Gated Calcium Channels

The membrane depolarization activates voltage-gated calcium channels (VGCCs) located on the beta-cell membrane.[4] These channels are sensitive to changes in membrane potential and open in response to depolarization, allowing for the influx of extracellular calcium ions (Ca2+) into the cytoplasm.[6]

Increase in Intracellular Calcium Concentration

The influx of Ca2+ through VGCCs leads to a significant increase in the intracellular free Ca2+ concentration.[10] This rise in cytosolic Ca2+ acts as a crucial second messenger in the process of insulin exocytosis.

Insulin Exocytosis

The elevated intracellular Ca2+ concentration triggers the fusion of insulin-containing secretory granules with the beta-cell plasma membrane, a process known as exocytosis.[4] This fusion event results in the release of insulin into the bloodstream, thereby exerting its glucose-lowering effects.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and related first-generation sulfonylureas. Due to the limited specific data for this compound, data for tolbutamide is included for comparative purposes.

| Parameter | Drug | Value | Cell Type/System | Reference |

| IC50 for SUR1 Inhibition | This compound | 4.2 µM | HEK293 cells transfected with human SUR1/Kir6.2 | [11] |

| Comparative Potency | This compound vs. Tolbutamide | 5-6.7 times more potent (mg for mg) | Clinical studies in diabetic patients | [3][12][13] |

| Parameter | Drug | High Affinity Binding Constant (Ka) | Low Affinity Binding Constant (Ka) | System | Reference |

| Binding to Human Serum Albumin | This compound | 4.3–6.0 × 10⁴ M⁻¹ | 4.9–9.1 × 10³ M⁻¹ | High-Performance Affinity Chromatography | [11] |

Experimental Protocols

The following sections detail the methodologies for key experiments used to elucidate the mechanism of action of this compound.

Patch-Clamp Electrophysiology for K-ATP Channel Activity

This technique is used to directly measure the activity of K-ATP channels and the effect of this compound on ion currents.

-

Cell Preparation: Pancreatic beta-cells are isolated from animal models (e.g., rats or mice) or cultured insulin-secreting cell lines (e.g., INS-1) are used.

-

Recording Configuration: The whole-cell or inside-out patch-clamp configuration is established using a glass micropipette to form a high-resistance seal with the cell membrane.

-

Solutions: The intracellular (pipette) and extracellular (bath) solutions are formulated to isolate potassium currents. The intracellular solution typically contains a low concentration of ATP to keep the K-ATP channels open.

-

Drug Application: this compound is applied to the cell via the bath solution at varying concentrations.

-

Data Acquisition and Analysis: The current flowing through the K-ATP channels is recorded before and after the application of this compound. The dose-dependent inhibition of the channel can be determined by plotting the reduction in current as a function of this compound concentration, from which an IC50 value can be calculated.

Measurement of Intracellular Calcium Concentration ([Ca2+]i)

This method allows for the visualization and quantification of changes in intracellular calcium levels in response to this compound.

-

Cell Preparation: Isolated beta-cells or islets are plated on glass coverslips.

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent indicator dye, such as Fura-2 AM or Fluo-4 AM.

-

Imaging: The coverslip is mounted on the stage of a fluorescence microscope equipped with a calcium imaging system.

-

Stimulation: A baseline fluorescence is recorded, after which this compound is added to the perfusion solution.

-

Data Analysis: The change in fluorescence intensity, which is proportional to the change in [Ca2+]i, is recorded over time. The amplitude and kinetics of the calcium response to different concentrations of this compound can be quantified.

Islet Perifusion for Insulin Secretion Assay

This technique is used to measure the dynamic release of insulin from isolated pancreatic islets in response to stimulation with this compound.

-

Islet Isolation: Pancreatic islets are isolated from rodents by collagenase digestion of the pancreas followed by density gradient centrifugation.

-

Perifusion System: A perifusion system is used, which consists of a chamber to hold the islets and a pump to deliver a continuous flow of buffer over them.

-

Experimental Protocol:

-

A group of size-matched islets (typically 50-100) is placed in the perifusion chamber.

-

The islets are first perifused with a basal glucose buffer to establish a stable baseline of insulin secretion.

-

The perifusion buffer is then switched to one containing the desired concentration of this compound.

-

Fractions of the perifusate are collected at regular intervals (e.g., every 1-2 minutes).

-

-

Insulin Measurement: The concentration of insulin in each collected fraction is measured using an enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA).

-

Data Analysis: The insulin secretion rate is plotted over time to visualize the dynamic response to this compound. Dose-response curves can be generated by perifusing islets with different concentrations of the drug.

Radioligand Binding Assay for SUR1 Affinity

This assay is used to determine the binding affinity of this compound to its receptor, SUR1.

-

Membrane Preparation: Membranes are prepared from cells or tissues expressing SUR1 (e.g., insulinoma cell lines or isolated islets). This involves homogenization and centrifugation to isolate the membrane fraction.

-

Radioligand: A radiolabeled sulfonylurea with high affinity for SUR1, such as [3H]glibenclamide, is used.

-

Competition Assay:

-

A fixed concentration of the radioligand is incubated with the membrane preparation in the presence of increasing concentrations of unlabeled this compound.

-

The reaction is allowed to reach equilibrium.

-

The membrane-bound radioligand is separated from the unbound radioligand by rapid filtration.

-

-

Quantification: The amount of radioactivity on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) of this compound for SUR1 can then be calculated using the Cheng-Prusoff equation.

Visualizations

Signaling Pathway

Caption: Signaling pathway of this compound in pancreatic beta-cells.

Experimental Workflow: Islet Perifusion

Caption: Workflow for an islet perifusion experiment to measure insulin secretion.

Logical Relationship: K-ATP Channel Gating

Caption: Logical relationship of K-ATP channel gating states.

Conclusion

The mechanism of action of this compound on pancreatic beta-cells is a well-defined process initiated by its specific binding to the SUR1 subunit of the K-ATP channel. This leads to channel inhibition, membrane depolarization, and a subsequent influx of calcium, which ultimately drives the exocytosis of insulin. While the qualitative aspects of this pathway are clearly understood, further research to generate specific quantitative data for this compound, particularly regarding its dose-dependent effects on insulin secretion dynamics and beta-cell electrophysiology, would be beneficial for a more complete understanding and for the development of future diabetes therapies. This guide provides a solid foundation of the current knowledge and the experimental approaches necessary for such investigations.

References

- 1. 24 this compound Side Effects, Uses & Dosage [medicinenet.com]

- 2. Sulfonylureas, First Generation - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Tolinase® this compound tablets, USP [dailymed.nlm.nih.gov]

- 4. Articles [globalrx.com]

- 5. researchgate.net [researchgate.net]

- 6. Anti-diabetic drug binding site in a mammalian KATP channel revealed by Cryo-EM | eLife [elifesciences.org]

- 7. diabetesjournals.org [diabetesjournals.org]

- 8. First-Gen Sulfonylureas Mnemonic for USMLE [pixorize.com]

- 9. Action potentials and insulin secretion: new insights into the role of Kv channels - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Sulfonylurea mimics the effect of glucose in inducing large amplitude oscillations of cytoplasmic Ca2+ in pancreatic beta-cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. CHARACTERIZATION OF this compound BINDING WITH GLYCATED AND NORMAL HUMAN SERUM ALBUMIN BY USING HIGH-PERFORMANCE AFFINITY CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Clinical Studies of this compound and Tolbutamide: Comparative Effectiveness of Control of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 13. CLINICAL STUDIES OF this compound AND TOLBUTAMIDE: COMPARATIVE EFFECTIVENESS OF CONTROL OF DIABETES MELLITUS - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Chemical Properties of Tolazamide

For Researchers, Scientists, and Drug Development Professionals

Tolazamide is a first-generation sulfonylurea oral blood-glucose-lowering agent used in the management of type 2 diabetes mellitus.[1][2][3] Its therapeutic effect is achieved by stimulating the release of insulin from pancreatic β-cells.[4][5][6] This technical guide provides a comprehensive overview of the synthesis, chemical properties, and metabolic pathways of this compound for research and development purposes.

Synthesis of this compound

The synthesis of this compound is a two-step process. The first step involves the reaction of p-toluenesulfonamide with ethyl chloroformate in the presence of a base to form a tosylurethane intermediate. In the second step, this intermediate is heated with 1-aminohexamethyleneimine (also referred to as N-aminohexamethyleneimine or 1-amino-azepane), leading to the displacement of the ethoxy group to yield this compound.[7]

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of the Tosylurethane Intermediate

-

Dissolve p-toluenesulfonamide in a suitable solvent, such as acetone or pyridine.

-

Add a base, for example, potassium carbonate or pyridine, to the solution.

-

Slowly add ethyl chloroformate to the reaction mixture while maintaining the temperature.

-

Stir the mixture for a specified period to allow the reaction to go to completion.

-

Isolate the tosylurethane intermediate by filtration and wash with water to remove any remaining salts.

-

The intermediate can be purified further by recrystallization.

Step 2: Synthesis of this compound

-

Combine the tosylurethane intermediate with 1-aminohexamethyleneimine in a suitable reaction vessel.

-

Heat the mixture, which leads to the displacement of the ethoxy group and the formation of this compound.

-

After the reaction is complete, cool the mixture and isolate the crude this compound.

-

Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain pure this compound crystals.

Caption: Synthesis pathway of this compound.

Chemical and Physical Properties

This compound is a white or creamy-white crystalline powder.[2][5] Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | 1-(azepan-1-yl)-3-(4-methylphenyl)sulfonylurea | [8] |

| Molecular Formula | C₁₄H₂₁N₃O₃S | [8][9] |

| Molecular Weight | 311.40 g/mol | [8][10] |

| Melting Point | 165-173 °C | [5][10] |

| Solubility | - Very slightly soluble in water.[2][10] - Slightly soluble in alcohol.[2][10] - Soluble in acetone.[10] - Freely soluble in chloroform.[10] - ~30 mg/mL in DMSO and DMF.[9] - ~0.25 mg/mL in ethanol.[9] - 27.8 mg/100 mL at pH 6.0.[5] | [2][5][9][10] |

| pKa | 3.6 (at 25°C), 5.68 (at 37.5°C) | [10] |

| LogP | 2.69 | [8] |

| UV/Vis (λmax) | 229 nm | [9] |

Experimental Protocols for Characterization

-

High-Performance Liquid Chromatography (HPLC): An HPLC method can be used for the qualitative and quantitative analysis of this compound. A typical method would involve a C8 or C18 column with a suitable mobile phase, such as a mixture of acetonitrile and water with a pH modifier.[11][12]

-

Mass Spectrometry (MS): Tandem mass spectrometry (MS/MS) coupled with HPLC can be used for the identification and quantification of this compound and its metabolites.[11] Electrospray ionization (ESI) in positive mode is a common technique.[11]

-

Spectroscopy:

-

UV/Vis Spectroscopy: The UV spectrum of this compound in a suitable solvent can be recorded to determine its maximum absorbance (λmax).[9]

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the this compound molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to elucidate the chemical structure of this compound.

-

Mechanism of Action and Metabolism

Mechanism of Action

This compound is a sulfonylurea that lowers blood glucose levels in patients with type 2 diabetes.[4] Its primary mechanism of action is to stimulate the release of insulin from the pancreatic β-cells.[4][5][13] This is achieved by binding to the sulfonylurea receptor 1 (SUR1), which is a subunit of the ATP-sensitive potassium (KATP) channel in the pancreatic β-cell membrane.[9][14][15] The binding of this compound to SUR1 leads to the closure of the KATP channel, which causes depolarization of the cell membrane. This depolarization opens voltage-gated calcium channels, leading to an influx of calcium ions. The increased intracellular calcium concentration triggers the exocytosis of insulin-containing granules.[4][16]

Caption: Mechanism of action of this compound.

Metabolism

This compound is extensively metabolized in the liver into five major metabolites.[4][5][17] These metabolites have varying degrees of hypoglycemic activity, ranging from 0% to 70% of the parent compound.[4][5][17] The primary route of excretion for these metabolites is through the urine, with about 85% of an administered dose being excreted renally and 7% in the feces over a five-day period.[5][17]

Caption: Metabolic pathway of this compound.

References

- 1. m.youtube.com [m.youtube.com]

- 2. Tolazolamide | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 3. This compound [medbox.iiab.me]

- 4. Pharmacology Of this compound [pharmacology-notes-free.blogspot.com]

- 5. DailyMed - this compound- this compound tablet [dailymed.nlm.nih.gov]

- 6. 24 this compound Side Effects, Uses & Dosage [medicinenet.com]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. This compound | C14H21N3O3S | CID 5503 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. This compound [drugfuture.com]

- 11. Analysis of Hypoglycemic Drugs by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. CHARACTERIZATION OF this compound BINDING WITH GLYCATED AND NORMAL HUMAN SERUM ALBUMIN BY USING HIGH-PERFORMANCE AFFINITY CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]

- 13. medicine.com [medicine.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. caymanchem.com [caymanchem.com]

- 16. Tolamide | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 17. s3.pgkb.org [s3.pgkb.org]

A Technical Guide to the Historical Development and Discovery of First-Generation Sulfonylureas

This whitepaper provides a comprehensive overview of the pivotal moments and scientific investigations that led to the discovery and development of the first-generation sulfonylureas. Intended for researchers, scientists, and drug development professionals, this guide details the serendipitous observations, key experiments, and mechanistic insights that established this class of drugs as a cornerstone in the oral treatment of type 2 diabetes mellitus.

Historical Development: From Antibacterials to Antidiabetics

The journey to the first oral antidiabetic agents was not a direct path but a series of fortuitous observations and subsequent rigorous scientific inquiry. The story begins not in the field of endocrinology, but in the search for potent antibacterial agents.

The history of sulfonylureas began in 1937 with the observation of hypoglycemic activity in synthetic sulfur compounds.[1][2] However, the watershed moment occurred in 1942. Marcel Janbon, a French physician at the Montpellier Medical School, was treating typhoid patients with a novel sulfonamide, p-amino-sulfonamide-isopropyl-thiodiazole (IPTD or 2254RP).[1][2][3][4] He observed that several of his patients, particularly those who were emaciated, experienced severe hypoglycemic episodes, sometimes leading to convulsions and coma.[3][5]

This critical side effect was investigated by the French physiologist Auguste Loubatières.[3][5] Through a series of meticulous experiments starting in 1942 and detailed in his 1946 thesis, Loubatières demonstrated that these sulfonamide compounds exerted their glucose-lowering effect by stimulating the release of insulin from the pancreas.[1][2][6][7] He correctly hypothesized that these drugs required functional pancreatic β-cells to be effective and proposed their use in certain forms of diabetes.[1][7]

Despite these early discoveries, the development was fraught with challenges. The first sulfonylurea to be marketed was Carbutamide, synthesized in 1945 and initially tested as an antibacterial.[3][4] However, it was withdrawn from the market due to toxicity, including adverse effects on bone marrow.[4][8] This led to the development of less toxic derivatives. In 1956, Tolbutamide was introduced in Germany, becoming the first commercially successful first-generation sulfonylurea.[2][6][9] This was followed by the introduction of other agents in this class, including Chlorpropamide, Acetohexamide, and Tolazamide.[1][2][6] These drugs remained a primary therapy for type 2 diabetes for decades until the advent of more potent second-generation agents in the 1980s.[1][6]

| Year | Event | Key Individual(s)/Organization(s) | Significance |

| 1937 | Initial observation | Ruiz et al. | First notation of the hypoglycemic activity of synthetic sulfur compounds.[2] |

| 1942 | Serendipitous Discovery | Marcel Janbon | Observed severe hypoglycemia in typhoid patients treated with the sulfonamide 2254RP.[1][2][3][5] |

| 1942-1946 | Mechanistic Investigation | Auguste Loubatières | Confirmed that aryl sulfonylurea compounds stimulate insulin release from the pancreas, requiring functional β-cells.[1][6][7] |

| Early 1950s | First Marketed Sulfonylurea | Ernst Carstens (synthesis), Hellmuth Kleinsorge (trials) | Carbutamide was marketed but later withdrawn due to toxicity.[3][4][8] |

| 1956 | First Commercially Successful Sulfonylurea | - | Tolbutamide was introduced in Germany, marking the beginning of effective oral antidiabetic therapy.[2][6] |

| Late 1950s | Expansion of First-Generation Agents | - | Introduction of Chlorpropamide, Acetohexamide, and this compound.[1][2][6] |

Mechanism of Action: Targeting the Pancreatic K-ATP Channel

The primary therapeutic effect of sulfonylureas is to increase insulin secretion from pancreatic β-cells.[10][11] They achieve this by targeting a specific ion channel in the β-cell plasma membrane.

The principal target is the ATP-sensitive potassium (K-ATP) channel.[10] This channel is a complex of two protein subunits: the pore-forming inwardly rectifying potassium channel subunit (Kir6.2) and the regulatory sulfonylurea receptor 1 (SUR1), which serves as the binding site for sulfonylureas.[10]

Under normal, basal glucose conditions, these K-ATP channels are open, allowing potassium ions (K+) to exit the cell. This maintains a hyperpolarized state of the cell membrane, which keeps voltage-gated calcium channels (VGCCs) closed and prevents insulin secretion.

The action of sulfonylureas bypasses the need for glucose metabolism to initiate insulin release. The signaling cascade is as follows:

-

Binding: The sulfonylurea molecule binds to the SUR1 subunit of the K-ATP channel.[10][12]

-

Channel Closure: This binding event induces the closure of the K-ATP channel, independent of intracellular ATP levels.[10][13]

-

Membrane Depolarization: The closure of the channel prevents the efflux of positively charged potassium ions, leading to a buildup of positive charge inside the cell and causing the cell membrane to depolarize.[12]

-

Calcium Influx: The change in membrane potential triggers the opening of voltage-gated calcium channels. This allows an influx of extracellular calcium ions (Ca2+) into the β-cell.[10]

-

Insulin Exocytosis: The resulting increase in intracellular calcium concentration is the critical signal that triggers the fusion of insulin-containing granules with the cell membrane and the subsequent exocytosis (release) of insulin into the bloodstream.[2][10]

While the primary effect is on insulin secretion, some studies have suggested that sulfonylureas may also have extra-pancreatic effects, such as increasing peripheral glucose utilization and enhancing tissue sensitivity to insulin.[8][13][14]

References

- 1. diabetesjournals.org [diabetesjournals.org]

- 2. History of current non-insulin medications for diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. diabetesonthenet.com [diabetesonthenet.com]

- 4. youthmedicaljournal.com [youthmedicaljournal.com]

- 5. bjd-abcd.com [bjd-abcd.com]

- 6. jcdonline.in [jcdonline.in]

- 7. researchgate.net [researchgate.net]

- 8. Sulfonylureas and their use in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. beyondtype1.org [beyondtype1.org]

- 10. benchchem.com [benchchem.com]

- 11. Sulfonylureas, First Generation - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Sulfonylureas - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. sulfonylureas [www2.gvsu.edu]

- 14. mobile.fpnotebook.com [mobile.fpnotebook.com]

Metabolic Pathways and Active Metabolites of Tolazamide In Vivo: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tolazamide is a first-generation sulfonylurea oral hypoglycemic agent utilized in the management of type 2 diabetes mellitus. Its therapeutic effect is primarily mediated by stimulating insulin release from pancreatic β-cells. The in vivo disposition of this compound is characterized by extensive metabolism, leading to the formation of several metabolites, some of which retain pharmacological activity. A thorough understanding of these metabolic pathways and the activity of the resulting metabolites is crucial for comprehending its complete pharmacological profile, including efficacy and potential for drug-drug interactions. This guide provides a detailed overview of the metabolic fate of this compound in vivo, supported by quantitative data, experimental methodologies, and pathway visualizations.

Metabolic Pathways of this compound

In vivo, this compound undergoes biotransformation primarily in the liver. The main metabolic reactions are oxidation of the aromatic methyl group and hydroxylation of the hexahydroazepine ring. These processes result in the formation of five major metabolites that are principally excreted in the urine.[1][2] Following a single oral dose of radiolabeled this compound, approximately 85% of the dose is recovered in the urine and 7% in the feces over a five-day period, with the majority of urinary excretion occurring within the first 24 hours.[1][2]

The key metabolic pathways are:

-

Aromatic Methyl Group Oxidation: The p-tolyl methyl group of this compound is oxidized to a hydroxymethyl group, which is subsequently further oxidized to a carboxylic acid. This pathway leads to the formation of:

-

1-(hexahydroazepin-1-yl)-3-p-(hydroxymethylphenyl)sulfonylurea (Metabolite III)

-

1-(hexahydroazepin-1-yl)-3-p-(carboxyphenyl)sulfonylurea (Metabolite I)

-

-

Ring Hydroxylation: The hexahydroazepine (perhydroazepine) ring undergoes hydroxylation, primarily at the 4-position, resulting in:

-

1-(4-hydroxyhexahydroazepin-1-yl)-3-p-tolylsulfonylurea (Metabolite IV)

-

-

Urea Moiety Cleavage: A proportion of this compound undergoes cleavage of the sulfonylurea bridge, yielding:

-

p-toluenesulfonamide (Metabolite II)

-

An additional, labile and unidentified metabolite has also been reported.[2]

Active Metabolites

This compound is metabolized into several compounds, with the mixture of its five major metabolites exhibiting a range of hypoglycemic activity from 0% to 70% of the parent drug.[1] While specific activity levels for each metabolite are not definitively quantified in publicly available literature, it is established that several of these metabolites are pharmacologically active.[3][4] The term "active metabolites" in the context of this compound refers to those that contribute to the overall glucose-lowering effect. Based on general knowledge of sulfonylurea metabolism, the hydroxylated metabolites are likely to possess some degree of hypoglycemic activity, whereas the carboxylated and cleaved metabolites are typically less active or inactive.

Quantitative Data on this compound Metabolism

The relative abundance of this compound and its metabolites has been quantified in human urine. The following table summarizes the average percentage of an oral dose excreted as each compound within the first 24 hours.

| Compound | Metabolite Name | Average % of Dose in 0-24h Urine[2] |

| This compound (Parent Drug) | N/A | 7% |

| Metabolite I | 1-(hexahydroazepin-1-yl)-3-p-(carboxyphenyl)sulfonylurea | 17% |

| Metabolite II | p-toluenesulfonamide | 26% |

| Metabolite III | 1-(hexahydroazepin-1-yl)-3-p-(hydroxymethylphenyl)sulfonylurea | 10% |

| Metabolite IV | 1-(4-hydroxyhexahydroazepin-1-yl)-3-p-tolylsulfonylurea | 25% |

| Metabolite V | Labile, Unidentified Metabolite | 15% |

Visualizing Metabolic Pathways

The following diagrams illustrate the key metabolic transformations of this compound.

Experimental Protocols

The following sections outline representative methodologies for the in vivo study of this compound metabolism. These protocols are based on techniques cited in the literature for this compound and other xenobiotics.

Protocol 1: In Vivo Metabolism Study Using Radiolabeled this compound in Humans

Objective: To determine the excretion balance and identify major metabolites of this compound in humans.

Methodology:

-

Subject Recruitment and Dosing:

-

Recruit healthy human volunteers under institutional review board (IRB) approval.

-

Administer a single oral dose of tritium-labeled ([³H]) this compound.

-

-

Sample Collection:

-

Collect urine and feces at predetermined intervals (e.g., 0-12h, 12-24h, 24-48h, etc.) for up to 5 days.

-

Measure the total radioactivity in each sample using liquid scintillation counting to determine excretion balance.

-

-

Metabolite Profiling and Isolation from Urine:

-

Pool urine samples from each subject.

-

Perform chromatographic separation of the pooled urine using techniques such as paper chromatography or thin-layer chromatography (TLC).[2]

-

Detect radioactive spots using a radiochromatogram scanner.

-

For structural elucidation, isolate metabolites from bulk urine collections by crystallization.

-

-

Structure Determination:

-

Analyze the isolated crystalline metabolites using mass spectrometry (MS) and X-ray crystallography to confirm their molecular structures.[2]

-

Protocol 2: Quantification of this compound and Metabolites in Plasma/Serum by LC-MS/MS

Objective: To quantify the concentration of this compound and its major metabolites in plasma or serum over time.

Methodology:

-

Sample Collection:

-

Following administration of this compound to subjects, collect blood samples at various time points into appropriate anticoagulant tubes.

-

Centrifuge the blood to separate plasma or allow it to clot to obtain serum. Store samples at -80°C until analysis.

-

-

Sample Preparation (Protein Precipitation):

-

To a 100 µL aliquot of plasma/serum, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled analog of this compound or another sulfonylurea).

-

Vortex the mixture for 1 minute to precipitate proteins.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Use a C18 reverse-phase column.

-

Employ a gradient elution with a mobile phase consisting of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Utilize an electrospray ionization (ESI) source in positive or negative ion mode.

-

Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

-

Optimize precursor-to-product ion transitions for this compound and each metabolite.

-

-

-

Quantification:

-

Construct a calibration curve using standards of known concentrations of this compound and its synthesized metabolites in a blank biological matrix.

-

Determine the concentrations in the study samples by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.

-

Conclusion

The in vivo metabolism of this compound is a well-defined process involving oxidation and hydroxylation, leading to the formation of several metabolites. A significant portion of these metabolites are pharmacologically active, contributing to the overall therapeutic effect of the drug. The quantitative data on urinary excretion provides valuable insight into the relative importance of each metabolic pathway. The experimental protocols outlined in this guide offer a framework for the continued investigation of this compound's metabolic profile and the characterization of its metabolites, which is essential for optimizing its clinical use and for the development of new antidiabetic agents.

References

Tolazamide's Molecular Architecture and its Nexus with Hypoglycemic Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tolazamide, a first-generation sulfonylurea, has long been a cornerstone in the management of type 2 diabetes mellitus. Its therapeutic efficacy is intrinsically linked to its molecular structure, which facilitates a targeted interaction with the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (K-ATP) channel in pancreatic β-cells. This interaction initiates a cascade of cellular events culminating in insulin exocytosis. This technical guide provides an in-depth exploration of the molecular and functional characteristics of this compound, detailing its structure-activity relationship, mechanism of action, and the experimental protocols used to elucidate its hypoglycemic properties. Quantitative data are systematically presented, and key cellular pathways and experimental workflows are visualized to offer a comprehensive resource for researchers in diabetology and medicinal chemistry.

Molecular Structure of this compound

This compound is chemically designated as 1-(Hexahydro-1H-azepin-1-yl)-3-(p-tolylsulfonyl)urea.[1][2] Its molecular formula is C₁₄H₂₁N₃O₃S, with a molecular weight of 311.40 g/mol .[2] The structure is characterized by a central sulfonylurea core, which is essential for its hypoglycemic activity. This core is substituted with a p-tolyl group on one side and a seven-membered hexahydro-1H-azepin-1-yl (azepinyl) ring on the other.[1][2]

The key structural features are:

-

p-Tolyl Group: An aromatic ring with a methyl group in the para position. This lipophilic group contributes to the binding affinity of the molecule.

-

Sulfonylurea Moiety (-SO₂NHCONH-): This is the pharmacophore responsible for the primary biological activity of all sulfonylurea drugs.[3]

-

Azepinyl Ring: A seven-membered saturated heterocyclic amine. The nature of this substituent influences the potency and pharmacokinetic properties of the drug.[4]

Structure-Activity Relationship (SAR) and Hypoglycemic Effect

The hypoglycemic activity of this compound is a direct consequence of its molecular structure, which dictates its binding to the SUR1 receptor.

-

The Sulfonylurea Core: The acidic sulfonylurea moiety is crucial for binding to the SUR1 subunit.[3] It acts as a hydrogen bond donor and acceptor, forming key interactions within the binding pocket of the receptor.

-

The p-Tolyl Substituent: This group occupies a hydrophobic pocket in the SUR1 receptor. The methyl group at the para position is optimal for this interaction.

-

The Azepinyl Ring: The size and lipophilicity of the N-substituent on the urea group significantly impact the drug's potency. This compound's seven-membered azepinyl ring confers greater potency compared to the n-butyl group of its predecessor, tolbutamide.[1] Clinical studies have shown this compound to be approximately 5 to 6.7 times more potent than tolbutamide on a milligram basis.[1][5] This enhanced potency is likely due to more favorable steric and hydrophobic interactions within the SUR1 binding site.

Metabolism also plays a role in the duration of action. While tolbutamide undergoes rapid benzylic oxidation to an inactive metabolite, this compound's metabolism can involve hydroxylation of the azepinyl ring, resulting in metabolites that retain some hypoglycemic activity (ranging from 0% to 70% of the parent compound), contributing to its longer duration of action.[4][5]

Mechanism of Action: From Receptor Binding to Insulin Secretion

This compound exerts its primary effect by stimulating insulin release from pancreatic β-cells.[1] This process is dependent on the presence of functional β-cells.[1] The mechanism can be dissected into the following key steps:

-

Binding to SUR1: this compound binds with high affinity to the SUR1 subunit of the ATP-sensitive potassium (K-ATP) channel on the β-cell membrane.[1]

-

K-ATP Channel Closure: This binding event inhibits the channel's activity, closing the pore formed by the Kir6.2 subunits and reducing the efflux of potassium ions (K⁺).[1]

-

Membrane Depolarization: The reduction in K⁺ efflux leads to the depolarization of the β-cell membrane.

-

Calcium Influx: The change in membrane potential opens voltage-gated Ca²⁺ channels, causing an influx of extracellular calcium ions.[1]

-

Insulin Exocytosis: The resulting increase in intracellular Ca²⁺ concentration triggers the fusion of insulin-containing granules with the cell membrane and the subsequent secretion of insulin into the bloodstream.[1]

While the primary mechanism is the stimulation of insulin secretion, some evidence suggests potential extrapancreatic effects, such as enhancing peripheral insulin sensitivity, although this is considered a secondary contribution to its overall hypoglycemic effect.[1]

Signaling Pathway of this compound-Induced Insulin Secretion

Caption: Signaling cascade of this compound in pancreatic β-cells.

Quantitative Data

The following tables summarize key quantitative parameters related to the activity and properties of this compound.

Table 1: Receptor Interaction and In Vitro Activity

| Parameter | Value | Cell/System | Reference |

|---|---|---|---|

| IC₅₀ (SUR1 Inhibition) | 4.2 µM | HEK293 cells transfected with human SUR1/Kir6.2 | [6] |

| Kᵢ (SUR1 Inhibition, Tolbutamide) | ~5 µM | Xenopus oocytes expressing Kir6.2/SUR1 |[6] |

Table 2: Comparative Potency and Pharmacokinetics

| Parameter | Value | Species/System | Reference |

|---|---|---|---|

| Relative Potency vs. Tolbutamide | 5-6.7 times more potent (mg for mg) | Human | [1][5] |

| Biological Half-life (t½) | ~7 hours | Human | [5] |

| Time to Peak Serum Concentration | 3-4 hours | Human | [5] |

| Hypoglycemic Activity of Metabolites | 0 - 70% of parent compound | Human |[5] |

Table 3: Binding to Human Serum Albumin (HSA)

| Parameter | Binding Site | Value (Kₐ, M⁻¹) | Reference |

|---|---|---|---|

| Binding Constant (Normal HSA) | High-affinity sites | 4.3 - 6.0 x 10⁴ | [7] |

| | Low-affinity sites | 4.9 - 9.1 x 10³ |[7] |

Experimental Protocols

In Vitro Glucose-Stimulated Insulin Secretion (GSIS) Assay

This assay quantifies the ability of this compound to stimulate insulin secretion from pancreatic β-cell lines (e.g., INS-1, MIN6) or isolated pancreatic islets.

Methodology:

-

Cell/Islet Culture: Culture β-cells to ~80% confluency or isolate pancreatic islets from rodents using collagenase digestion.

-

Pre-incubation: Wash the cells/islets with a Krebs-Ringer Bicarbonate (KRB) buffer containing a low glucose concentration (e.g., 2.8 mM) to establish a basal insulin secretion rate. Incubate for 1-2 hours at 37°C.

-

Stimulation: Replace the pre-incubation buffer with fresh KRB buffer containing:

-

Low glucose (2.8 mM) - Negative control

-

High glucose (16.7 mM) - Positive control

-

Low glucose + Vehicle (e.g., DMSO) - Vehicle control

-

Low glucose + various concentrations of this compound

-

-

Incubation: Incubate the cells/islets for a defined period (e.g., 1-2 hours) at 37°C.

-

Sample Collection: Collect the supernatant (which contains the secreted insulin).

-

Insulin Quantification: Measure the insulin concentration in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) or Radioimmunoassay (RIA).

-

Normalization: Lyse the remaining cells/islets to measure total protein or DNA content. Normalize the secreted insulin values to the total protein/DNA to account for variations in cell number.

In Vivo Hypoglycemic Activity Assessment in a Diabetic Rat Model

This protocol assesses the blood glucose-lowering effect of this compound in an animal model of type 2 diabetes.

Methodology:

-

Induction of Diabetes:

-

Use adult male Sprague-Dawley or Wistar rats.

-

Induce diabetes with a single intraperitoneal (i.p.) injection of streptozotocin (STZ) at a dose of 40-65 mg/kg, dissolved in a cold citrate buffer (pH 4.5).

-

Confirm diabetes after 72 hours by measuring tail-vein blood glucose. Animals with fasting blood glucose >200 mg/dL are considered diabetic.

-

-

Animal Grouping: Divide the diabetic rats into groups (n=6-8 per group):

-

Diabetic Control (Vehicle)

-

This compound-treated groups (e.g., 25, 50, 100 mg/kg)

-

Positive Control (e.g., Glibenclamide 5 mg/kg)

-

-

Drug Administration: Administer this compound (suspended in a vehicle like 0.5% carboxymethylcellulose) or vehicle orally via gavage.

-

Blood Glucose Monitoring:

-

Collect blood samples from the tail vein at time 0 (pre-dose) and at various time points post-dose (e.g., 1, 2, 4, 6, 8, 12, 24 hours).

-

Measure blood glucose levels using a calibrated glucometer.

-

-

Data Analysis: Plot the mean blood glucose concentration versus time for each group. Calculate the percentage reduction in blood glucose compared to the diabetic control group.

Workflow for In Vivo Hypoglycemic Assessment

Caption: Experimental workflow for in vivo evaluation of this compound.

Conclusion

The hypoglycemic activity of this compound is a well-defined interplay between its molecular structure and its targeted biological function. The sulfonylurea pharmacophore, optimized with a p-tolyl and a uniquely potent azepinyl group, enables effective inhibition of the K-ATP channel in pancreatic β-cells, leading to insulin secretion. The quantitative data and experimental protocols outlined in this guide provide a robust framework for the continued study of this compound and the development of novel antidiabetic agents. Understanding these fundamental principles is critical for researchers aiming to refine existing therapies and discover new molecular entities for the treatment of type 2 diabetes.

References

- 1. CLINICAL STUDIES OF this compound AND TOLBUTAMIDE: COMPARATIVE EFFECTIVENESS OF CONTROL OF DIABETES MELLITUS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. openaccesspub.org [openaccesspub.org]

- 3. Structural requirements of sulphonylureas and analogues for interaction with sulphonylurea receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pharmacy180.com [pharmacy180.com]

- 5. Tolbutamide | C12H18N2O3S | CID 5505 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Tissue specificity of sulfonylureas: studies on cloned cardiac and beta-cell K(ATP) channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CHARACTERIZATION OF this compound BINDING WITH GLYCATED AND NORMAL HUMAN SERUM ALBUMIN BY USING HIGH-PERFORMANCE AFFINITY CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Investigating the Extrapancreatic Effects of Tolazamide in Glucose Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tolazamide, a first-generation sulfonylurea, has long been utilized in the management of type 2 diabetes mellitus. While its primary mechanism of action involves the stimulation of insulin secretion from pancreatic β-cells, a growing body of evidence highlights its significant extrapancreatic effects on glucose metabolism. This technical guide provides a comprehensive overview of these effects, focusing on the liver, adipose tissue, and skeletal muscle. We delve into the quantitative impact of this compound on key metabolic processes, including hepatic glucose production, peripheral glucose uptake, and glycogen synthesis. Detailed experimental protocols for investigating these effects are provided, alongside visualizations of the implicated signaling pathways and experimental workflows, to facilitate further research and drug development in this area.

Introduction

The therapeutic efficacy of sulfonylureas in type 2 diabetes has traditionally been attributed to their insulinotropic properties. However, long-term clinical observations and dedicated research have revealed that these agents, including this compound, exert beneficial effects on glucose homeostasis that are independent of their ability to stimulate insulin release. These extrapancreatic actions are crucial for a complete understanding of their therapeutic profile and for the development of novel anti-diabetic agents with targeted mechanisms. This guide focuses on elucidating the direct and indirect actions of this compound on key metabolic tissues outside the pancreas, providing a technical resource for the scientific community.

Extrapancreatic Effects of this compound on Glucose Metabolism

This compound modulates glucose metabolism in several key extrapancreatic tissues, primarily the liver, adipose tissue, and skeletal muscle. These effects contribute to its overall glucose-lowering efficacy.

Hepatic Effects

The liver plays a central role in maintaining glucose homeostasis through the processes of gluconeogenesis (glucose synthesis) and glycogenolysis (glycogen breakdown). This compound has been shown to directly impact these pathways.

In vitro studies using rat liver explants have demonstrated that this compound can directly inhibit hepatic gluconeogenesis and ketogenesis.[1] This effect is observed even in the absence of insulin, suggesting a direct action on hepatocytes. Therapeutic concentrations of this compound have been shown to significantly curtail hepatic gluconeogenesis.[1]

Effects on Adipose Tissue

Adipose tissue is a critical site for glucose uptake and storage. This compound has been found to enhance insulin sensitivity in adipocytes.

Studies on isolated rat adipocytes have revealed that this compound potentiates insulin-stimulated hexose transport.[2] This effect is achieved through a post-receptor mechanism, meaning it does not alter the number or affinity of insulin receptors but rather enhances the signaling cascade downstream of receptor binding.[2] The potentiation of glucose uptake by approximately 30% in the presence of insulin highlights a significant extrapancreatic action of the drug.[2]

Effects on Skeletal Muscle

Skeletal muscle is the primary site of insulin-mediated glucose disposal. While direct quantitative data on the effects of this compound on muscle glucose uptake is less abundant in the readily available literature, the overall improvement in glycemic control observed with this compound treatment in clinical settings suggests a potential impact on muscle tissue. Sulfonylureas, as a class, are believed to increase peripheral glucose utilization, and this is largely attributed to their effects on skeletal muscle.

Quantitative Data on the Extrapancreatic Effects of this compound

The following tables summarize the quantitative effects of this compound on key metabolic parameters in extrapancreatic tissues, as reported in scientific literature.

Table 1: Effect of this compound on Hepatic Glucose and Ketone Metabolism in Rat Liver Explants [1]

| Condition | This compound Concentration | Parameter | Percentage Inhibition |

| Normal (Control) Liver | 40 µg/mL (Therapeutic) | Gluconeogenesis | 74% |

| Diabetic Liver | 40 µg/mL (Therapeutic) | Gluconeogenesis | No significant alteration |

| Normal (Control) Liver | 400 µg/mL (High) | Gluconeogenesis | 56% |

| Diabetic Liver | 400 µg/mL (High) | Gluconeogenesis | 51% |

| Normal (Control) Liver | 40 µg/mL (Therapeutic) | Ketogenesis | 32% |

| Diabetic Liver | 40 µg/mL (Therapeutic) | Ketogenesis | 39% |

Table 2: Effect of this compound on Glucose Transport in Isolated Rat Adipocytes [2]

| Condition | This compound Concentration | Parameter | Effect |

| Basal (No Insulin) | Therapeutic | Hexose Uptake | No significant change |

| Insulin-Stimulated | Therapeutic | Hexose Uptake | Potentiation by ~30% |

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the extrapancreatic effects of this compound.

In Vitro Investigation of this compound's Effect on Hepatic Gluconeogenesis

This protocol is based on methodologies used in studies with rat liver explants.

Objective: To determine the direct effect of this compound on the rate of gluconeogenesis in isolated liver tissue.

Materials:

-

Male Sprague-Dawley rats (200-250g), fasted for 24 hours.

-

Krebs-Ringer bicarbonate buffer (pH 7.4) supplemented with 2% bovine serum albumin (BSA) and a mixture of gluconeogenic precursors (e.g., 10 mM lactate and 1 mM pyruvate).

-

This compound stock solution (dissolved in a suitable solvent like DMSO, with final solvent concentration kept below 0.1% in the incubation medium).

-

[U-¹⁴C]Lactate or other suitable radiolabeled gluconeogenic precursor.

-

Scintillation counter and vials.

-

Water bath incubator.

-

Tissue slicer.

Procedure:

-

Animal Preparation: Euthanize fasted rats according to approved animal care protocols.

-

Liver Excision and Slicing: Rapidly excise the liver and place it in ice-cold Krebs-Ringer bicarbonate buffer. Prepare thin liver slices (0.3-0.5 mm) using a tissue slicer.

-

Incubation: Pre-incubate liver slices in Krebs-Ringer bicarbonate buffer for 30 minutes at 37°C to deplete endogenous glycogen.

-

Experimental Incubation: Transfer the liver slices to fresh buffer containing the gluconeogenic precursors and [U-¹⁴C]Lactate. Add this compound at desired concentrations (e.g., 40 µg/mL and 400 µg/mL) to the treatment groups. A control group without this compound should be included.

-

Incubate the flasks for 60-120 minutes at 37°C with gentle shaking.

-

Termination of Reaction: Stop the reaction by adding perchloric acid to the medium.

-

Glucose Isolation and Measurement: Isolate the newly synthesized [¹⁴C]glucose from the medium using ion-exchange chromatography.

-

Quantification: Measure the radioactivity of the isolated [¹⁴C]glucose using a scintillation counter. The rate of gluconeogenesis is expressed as micromoles of glucose produced per gram of liver tissue per hour.

Assessment of this compound's Effect on Glucose Transport in Isolated Adipocytes

This protocol is adapted from methods used to study glucose transport in rat adipocytes.

Objective: To evaluate the effect of this compound on basal and insulin-stimulated glucose transport in isolated adipocytes.

Materials:

-

Male Wistar rats (150-200g).

-

Collagenase (Type I).

-

Krebs-Ringer bicarbonate buffer with 4% BSA.

-

Insulin.

-

This compound.

-

2-deoxy-[³H]glucose or 3-O-methyl-[¹⁴C]glucose (non-metabolizable glucose analogs).

-

Silicone oil.

-

Microcentrifuge tubes.

Procedure:

-

Adipocyte Isolation: Isolate adipocytes from the epididymal fat pads of rats by collagenase digestion.

-

Pre-incubation: Pre-incubate the isolated adipocytes in Krebs-Ringer bicarbonate buffer in the presence or absence of this compound at a therapeutic concentration for a specified period (e.g., 2 hours).

-

Insulin Stimulation: For the insulin-stimulated groups, add insulin (e.g., 100 nM) during the last 15 minutes of the pre-incubation period.

-

Glucose Transport Assay: Initiate the glucose transport measurement by adding the radiolabeled glucose analog to the cell suspension.

-

Incubation: Incubate for a short period (e.g., 3-5 minutes) at 37°C.

-

Termination of Uptake: Stop the transport by adding an ice-cold stop solution containing a glucose transport inhibitor (e.g., cytochalasin B).

-

Separation: Separate the adipocytes from the incubation medium by centrifugation through a layer of silicone oil.

-

Quantification: Lyse the cells and measure the intracellular radioactivity using a scintillation counter. The rate of glucose transport is expressed as picomoles of glucose analog taken up per minute per milligram of lipid.

Signaling Pathways and Experimental Workflows

The extrapancreatic effects of this compound are mediated through the modulation of specific intracellular signaling pathways.

Post-Receptor Signaling in Adipose Tissue

This compound potentiates insulin's effect on glucose uptake in adipocytes via a post-receptor mechanism. While the precise molecular targets of this compound are not fully elucidated, the pathway likely involves components of the insulin signaling cascade downstream of the insulin receptor.

Figure 1: Postulated post-receptor signaling pathway of this compound in adipocytes.

Experimental Workflow for Investigating Hepatic Effects

The following diagram illustrates the experimental workflow for studying the impact of this compound on hepatic gluconeogenesis.

Figure 2: Experimental workflow for hepatic gluconeogenesis assay.

Conclusion

The extrapancreatic effects of this compound play a significant role in its overall antihyperglycemic action. Its ability to directly inhibit hepatic glucose production and potentiate insulin-stimulated glucose uptake in adipose tissue contributes to improved glycemic control in patients with type 2 diabetes. The detailed experimental protocols and conceptual frameworks presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals. Further investigation into the precise molecular mechanisms underlying these extrapancreatic effects will be crucial for the development of more targeted and effective therapies for metabolic diseases. A deeper understanding of the post-receptor signaling pathways modulated by this compound in skeletal muscle remains a key area for future research.

References

Tolazamide's Binding Affinity to Sulfonylurea Receptor 1 (SUR1): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of tolazamide, a first-generation sulfonylurea, to its primary target, the Sulfonylurea Receptor 1 (SUR1). SUR1 is the regulatory subunit of the ATP-sensitive potassium (K-ATP) channel in pancreatic β-cells, and the interaction of this compound with this receptor is the core mechanism of its glucose-lowering effect in the treatment of type 2 diabetes.[1] This document details the quantitative binding data, in-depth experimental protocols for assessing binding affinity, and visual representations of the relevant biological pathways and experimental workflows.

Quantitative Binding Affinity of this compound to SUR1

The binding affinity of this compound to the SUR1 subunit of the K-ATP channel has been characterized primarily by its half-maximal inhibitory concentration (IC50). This value represents the concentration of this compound required to inhibit 50% of the SUR1/Kir6.2 channel's activity. For comparative purposes, the inhibition constant (Ki) of a structurally similar first-generation sulfonylurea, tolbutamide, is also presented.

| Compound | Receptor Target | Cell Line | Binding Parameter | Value | Reference |

| This compound | SUR1/Kir6.2 Channel | HEK293 | IC50 | 4.2 µM | [2][3] |

| Tolbutamide | SUR1/Kir6.2 Channel | Xenopus oocytes | Ki | ~5 µM |

Signaling Pathway of this compound Action

This compound exerts its therapeutic effect by binding to the SUR1 subunit of the K-ATP channel on pancreatic β-cells. This binding event initiates a cascade of intracellular events leading to insulin secretion. The following diagram illustrates this signaling pathway.

Caption: Signaling pathway of this compound-mediated insulin secretion.

Experimental Protocols

The determination of this compound's binding affinity to SUR1 is typically achieved through radioligand displacement assays. These assays measure the ability of unlabeled this compound to compete with a radiolabeled ligand for binding to the SUR1 receptor.

Membrane Preparation from SUR1-Expressing Cells

Objective: To isolate cell membranes containing the SUR1/Kir6.2 channel complex.

Materials:

-

HEK293 cells transfected with human SUR1 and Kir6.2

-

Cell culture medium

-

Phosphate-buffered saline (PBS), ice-cold

-

Lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4, with protease inhibitors), ice-cold

-

Dounce homogenizer

-

High-speed centrifuge

Procedure:

-

Culture HEK293 cells expressing the SUR1/Kir6.2 channel to a high density.

-

Harvest the cells by scraping and wash them twice with ice-cold PBS.

-

Resuspend the cell pellet in ice-cold lysis buffer.

-

Homogenize the cell suspension on ice using a Dounce homogenizer.

-

Centrifuge the homogenate at a low speed (e.g., 1,000 x g) for 10 minutes at 4°C to pellet nuclei and cellular debris.